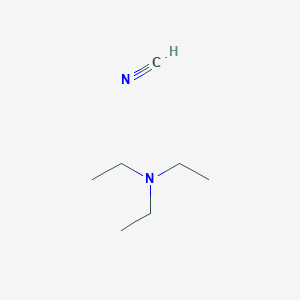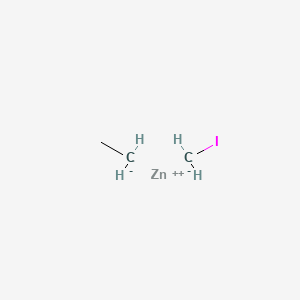
zinc;ethane;iodomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;ethane;iodomethane” is a unique chemical entity that combines the properties of zinc, ethane, and iodomethane. Each of these components contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethane is a simple hydrocarbon, and iodomethane is an organoiodine compound used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;ethane;iodomethane” involves the combination of zinc, ethane, and iodomethane under specific reaction conditions. One common method is the reaction of zinc with iodomethane in the presence of ethane. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where zinc and iodomethane are combined with ethane under optimized conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
“Zinc;ethane;iodomethane” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of zinc or the organic components.
Substitution: Iodomethane can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and various organic byproducts, while substitution reactions can produce a wide range of substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
“Zinc;ethane;iodomethane” has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce methyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of “zinc;ethane;iodomethane” involves its interaction with molecular targets through its zinc, ethane, and iodomethane components. Zinc can act as a catalytic center, facilitating various chemical transformations. Iodomethane can undergo nucleophilic substitution reactions, introducing methyl groups into target molecules. The ethane component provides a hydrocarbon backbone that can be modified through various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane: A simple hydrocarbon similar to ethane but with one less carbon atom.
Diiodomethane: An organoiodine compound with two iodine atoms, used in similar organic synthesis reactions.
Zinc Oxide: A compound containing zinc and oxygen, used in various industrial applications.
Uniqueness
“Zinc;ethane;iodomethane” is unique due to its combination of zinc, ethane, and iodomethane, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, catalysis, and research, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
33598-72-0 |
|---|---|
Molekularformel |
C3H7IZn |
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
zinc;ethane;iodomethane |
InChI |
InChI=1S/C2H5.CH2I.Zn/c2*1-2;/h1H2,2H3;1H2;/q2*-1;+2 |
InChI-Schlüssel |
LSBBAHNBMAGWPT-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].[CH2-]I.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



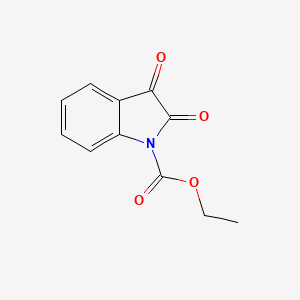
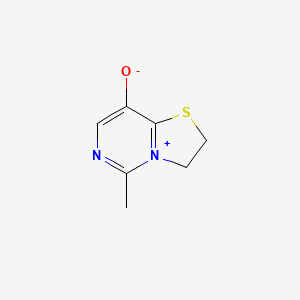
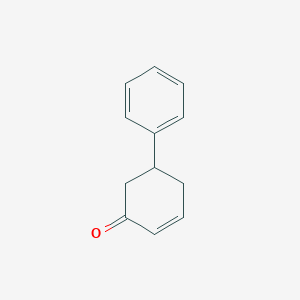
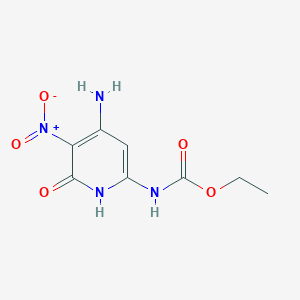
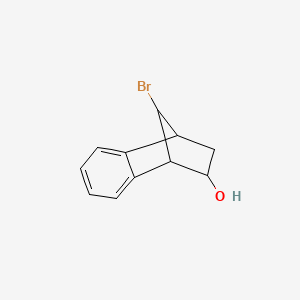
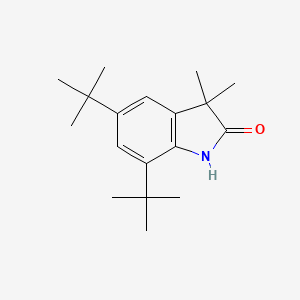
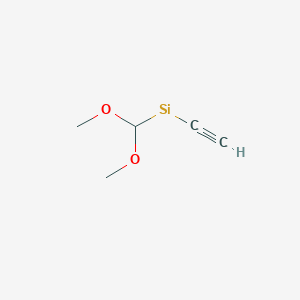
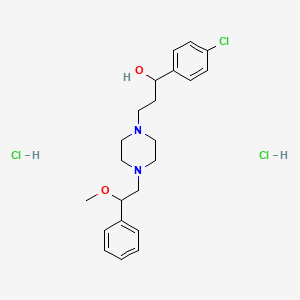
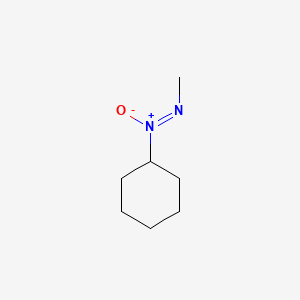
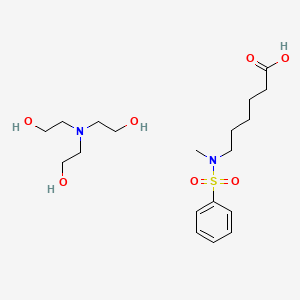
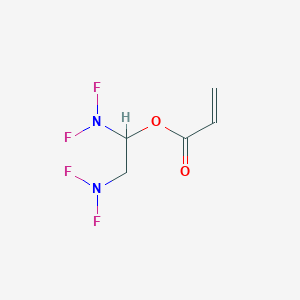
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
